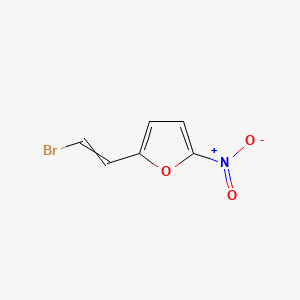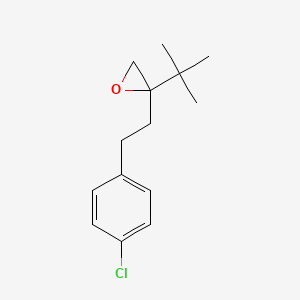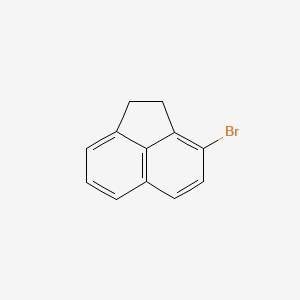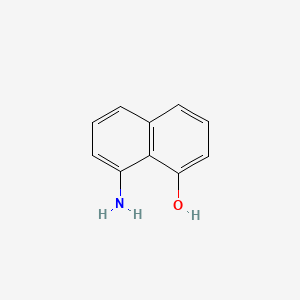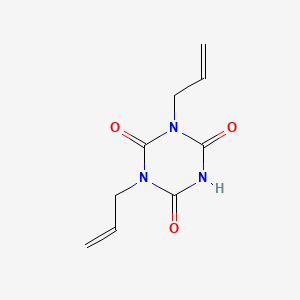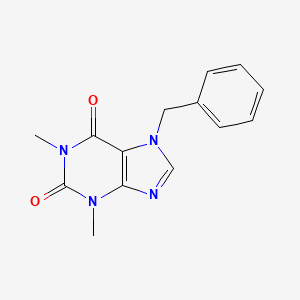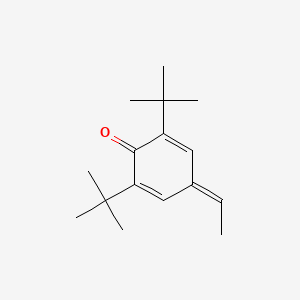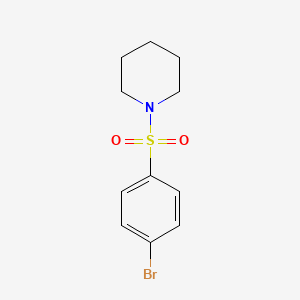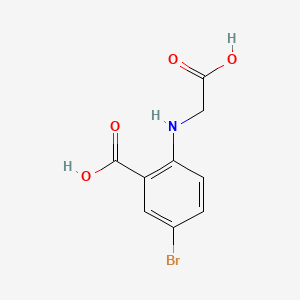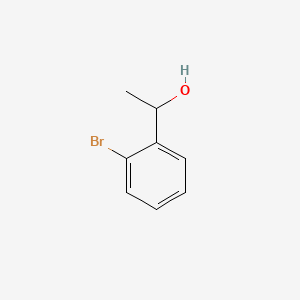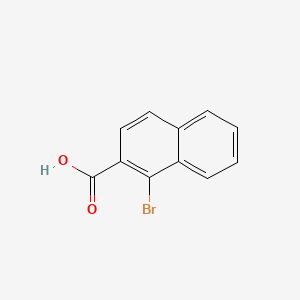
1-Bromo-2-naphthoic acid
Overview
Description
1-Bromo-2-naphthoic acid, also known as 1-bromo-2-naphthalenecarboxylic acid, is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a carboxylic acid group at the second position. This compound is commonly used as a building block in organic synthesis due to its reactivity and structural properties .
Mechanism of Action
Target of Action
It’s known to be a reactant involved in the synthesis of various compounds .
Mode of Action
It’s known to participate in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It’s also involved in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .
Biochemical Pathways
It’s known to be involved in the synthesis of axially chiral biaryls via suzuki-miyaura reactions . It also participates in the synthesis of aryl ring-fused benzimidazolequinones via radical cyclization .
Pharmacokinetics
Its molecular weight is 25108 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known to be a reactant in the synthesis of probes for human cytochrome p450 enzymes , which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Biochemical Analysis
Biochemical Properties
1-Bromo-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of binaphthyl-based amino acids and amino alcohols through domino coupling reactions and lactam ring opening of intermediates . It also participates in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation . The compound interacts with various enzymes and proteins, including human cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-naphthoic acid can be synthesized through various methods. One common method involves the bromination of 2-naphthoic acid. The reaction typically uses bromine or a bromine source such as sodium bromide in the presence of an oxidizing agent like oxone. The reaction is carried out in a solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or thiols in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Cyclization Reactions: Radical initiators or strong acids.
Major Products:
Substitution Products: Amino or thiol derivatives of naphthoic acid.
Coupling Products: Biaryl compounds.
Cyclization Products: Fused ring systems such as benzimidazoles.
Scientific Research Applications
1-Bromo-2-naphthoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological pathways.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2-Bromobenzoic Acid: Similar structure but with a bromine atom on a benzene ring.
1-Bromo-2-naphthaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
2-Bromobenzoyl Chloride: Similar structure but with a benzoyl chloride group.
Uniqueness: 1-Bromo-2-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties. Its ability to participate in diverse chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVIRKAVBZITDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174781 | |
| Record name | 1-Bromo-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20717-79-7 | |
| Record name | 1-Bromo-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20717-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-bromo-2-naphthoic acid used in asymmetric synthesis?
A1: this compound serves as a key starting material for synthesizing atropisomeric 1,1'-binaphthyls. This is achieved through the Ullmann coupling reaction, where esters of this compound with chiral alcohols are reacted in the presence of copper. The chirality of the alcohol influences the axial chirality of the resulting binaphthyl compound. [, ] For example, using l-menthol as the chiral alcohol resulted in an optical yield of up to 13%. [] This method provides a pathway for creating optically active binaphthyl compounds, which have applications in asymmetric catalysis and chiral recognition. []
Q2: Can you describe a specific example of diastereoselective synthesis using this compound?
A2: Researchers successfully synthesized atropisomeric 6,6′-dinitrodiphenic acids with high diastereoselectivity. [] This involved using chiral diol diesters of this compound in an asymmetric Ullmann coupling reaction with 2-halo-3-nitrobenzoic acids. The choice of chiral diol significantly impacted the stereochemical outcome, with (R)-1,1′-binaphthyl-2,2′-diol esters leading to a net optical yield of up to 85% for the coupling reaction. [] This example highlights the potential of using this compound derivatives for stereoselective synthesis of complex molecules.
Q3: Beyond binaphthyl synthesis, are there other applications for this compound derivatives?
A3: Yes, this compound is a versatile building block. For example, its esterification with 1,4-dibromo-2,3-dihydroxynaphthalene leads to the formation of 1,4-dibromonaphthalene-2,3-diylbis(1′-bromo-2′-naphthoate). This compound has potential as a precursor for synthesizing lactone-bridged teraryls. [] Additionally, (2,5-dimethyl)phenyl 1-bromonaphthyl-2-carboxylate, another derivative, serves as a precursor for both biaryl lactones and fluorenones. []
Q4: Is there information available about the physicochemical properties of this compound?
A4: While specific spectroscopic data is limited in the provided research, the vapor pressure of this compound has been studied. [, ] Using the Knudsen effusion technique, its vapor pressure was measured at various temperatures. This information helps understand its volatility and potential for transport in the environment. [, ]
Q5: Has this compound been used in fragment-based drug discovery?
A5: Yes, this compound was included in a brominated fragment library screened against HIV protease. [] It was identified as a novel hit, binding to the exosite of the enzyme. The presence of the bromine atom allowed for clear identification through anomalous scattering, highlighting the advantage of using halogenated fragments in these studies. [] This finding opens avenues for developing potential allosteric inhibitors targeting HIV protease. []
Q6: What can be said about the environmental impact of this compound?
A6: While specific ecotoxicological data on this compound is limited in the provided research, its vapor pressure measurements contribute to understanding its potential for environmental transport. [, ] This information is valuable for assessing its fate and behavior in the environment, a crucial aspect of understanding the potential impact of chemicals. Further research into its degradation pathways and potential effects on organisms would be needed for a comprehensive environmental impact assessment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



